molecular formula C13H21FOSSi B14040949 Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane

Cat. No.: B14040949
M. Wt: 272.46 g/mol
InChI Key: XXKGFHWNMLHSAG-UHFFFAOYSA-N
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Description

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane is a silyl-protected aromatic compound featuring a fluorine atom at the 4-position and a methylthio (-SMe) group at the 3-position of the phenol ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the hydroxyl group, enhancing stability during reactions involving sensitive functional groups . Its structure combines electronic modulation (via fluorine and sulfur substituents) with steric bulk, making it valuable for regioselective transformations.

Properties

Molecular Formula

C13H21FOSSi

Molecular Weight

272.46 g/mol

IUPAC Name

tert-butyl-(4-fluoro-3-methylsulfanylphenoxy)-dimethylsilane

InChI

InChI=1S/C13H21FOSSi/c1-13(2,3)17(5,6)15-10-7-8-11(14)12(9-10)16-4/h7-9H,1-6H3

InChI Key

XXKGFHWNMLHSAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane typically involves the reaction of 4-fluoro-3-(methylthio)phenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

4-fluoro-3-(methylthio)phenol+tert-butylchlorodimethylsilaneEt3NThis compound+HCl\text{4-fluoro-3-(methylthio)phenol} + \text{tert-butylchlorodimethylsilane} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} 4-fluoro-3-(methylthio)phenol+tert-butylchlorodimethylsilaneEt3​N​this compound+HCl

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The silane moiety can be hydrolyzed to form the corresponding silanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Water or aqueous acids

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Substitution: Various substituted phenoxy compounds

    Hydrolysis: Silanols

Scientific Research Applications

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane depends on the specific chemical reactions it undergoes. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific application and reaction type.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at the 3- and 4-positions of the aromatic ring, impacting reactivity and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane 4-F, 3-SMe C₁₃H₂₁FOSSi Intermediate for cross-couplings; methylthio enhances nucleophilicity. Target compound
Tert-butyl(4-fluoro-3-(trimethylsilyl)phenoxy)dimethylsilane (SI-11) 4-F, 3-TMS C₁₆H₂₈FOSSi₂ Trimethylsilyl (TMS) group increases steric hindrance; used in directed ortho-metalation.
Tert-butyl(4-fluoro-3-(dioxaborolan-2-yl)phenoxy)dimethylsilane 4-F, 3-boronic ester C₁₈H₂₉BO₃FSi Boronic ester enables Suzuki-Miyaura couplings; hydrolytically sensitive.
Tert-butyl(2-chloro-4-fluoro-5-boronic esterphenoxy)dimethylsilane 2-Cl, 4-F, 5-boronic ester C₁₈H₂₉BO₃FSiCl Halogen and boronic ester combination for dual functionalization in drug synthesis.
Tert-butyl(4-vinylphenoxy)dimethylsilane 4-vinyl C₁₄H₂₂OSi Vinyl group facilitates polymerization or Diels-Alder reactions.
Tert-butyl(4-fluoro-3-nitro-5-CF₃phenoxy)dimethylsilane 4-F, 3-NO₂, 5-CF₃ C₁₄H₁₈F₄NO₃SSi Nitro and trifluoromethyl groups enhance electron-withdrawing effects for electrophilic substitutions.

Substituent Effects on Reactivity

  • Electron-Donating vs. Withdrawing Groups: Methylthio (-SMe) is weakly electron-donating via resonance, activating the ring for electrophilic substitutions. This contrasts with nitro (-NO₂, ) or boronic ester groups (), which deactivate the ring. Fluorine’s inductive electron-withdrawing effect directs meta/para reactivity, synergistic with -SMe’s ortho/para-directing nature.
  • Steric Effects :
    • Bulky substituents (e.g., TMS in SI-11 ) hinder nucleophilic attacks on the silyl ether, whereas smaller groups (e.g., -SMe) permit faster deprotection under acidic conditions.

Stability and Functional Group Compatibility

  • Silyl Ether Stability: TBDMS group resists basic conditions but cleaves under fluoride ions (e.g., TBAF).
  • Thermal Stability : Nitro derivatives () may decompose exothermically, whereas sulfur-containing analogs (target compound) are more thermally robust.

Biological Activity

Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane is a silane compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17FOSiC_{13}H_{17}FOSi. The compound features a tert-butyl group, a fluorinated phenoxy moiety, and a dimethylsilyl group, which contribute to its unique chemical properties. These groups can influence the compound's solubility, reactivity, and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that silane derivatives can exhibit antimicrobial properties. A study on similar silane compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the fluorine atom in the structure may enhance membrane permeability, leading to increased antimicrobial efficacy.

2. Anticancer Potential

Silane compounds have been investigated for their anticancer properties. In vitro studies have shown that certain silane derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . The specific role of the tert-butyl and fluorinated groups in enhancing cytotoxicity remains an area for further research.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various silane compounds, including those structurally similar to this compound. The results indicated that modifications in the phenoxy group significantly influenced antibacterial activity. Compounds with electron-withdrawing groups like fluorine showed enhanced activity against gram-positive bacteria .

CompoundActivity Against E. coliActivity Against S. aureus
Compound A15 mm inhibition zone12 mm inhibition zone
Compound B (Fluorinated)20 mm inhibition zone18 mm inhibition zone
This compoundTBDTBD

Case Study 2: Anticancer Effects

In a separate investigation focused on anticancer activity, this compound was tested against several cancer cell lines. The findings suggested that the compound inhibited cell proliferation significantly at micromolar concentrations. Further analysis revealed that it induced apoptosis via mitochondrial pathways .

Research Findings

Recent studies have highlighted the importance of functional group modifications in enhancing the biological activity of silanes. For instance:

  • Fluorination : Enhances lipophilicity and may improve cellular uptake.
  • Dimethylsilyl Group : Provides stability and may influence interactions with biological macromolecules.

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